PLC‑γ1 (I813T Mutant) Inhibition: Quantified Activity Relative to the Established PLC Inhibitor U73122 and the Pharmacological Threshold
N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycine inhibits the I813T mutant of human 1‑phosphatidylinositol 4,5‑bisphosphate phosphodiesterase gamma‑1 (PLC‑γ1) with an IC₅₀ of 122,000 nM (122 µM) in a fluorogenic biochemical FRET‑based assay using the WH‑15 reporter substrate [1]. The reference pan‑PLC inhibitor U73122 achieves IC₅₀ values of 1–5 µM against PLC‑γ1 in comparable enzymatic assays, representing a 24‑ to 120‑fold potency advantage over the target compound [2]. However, the MLPCN screening protocol designated an IC₅₀ activity threshold of ≤10 µM for hit classification; the target compound's IC₅₀ of 122 µM classifies it as weakly active and above the campaign hit cutoff, positioning it as a borderline‑active probe for mechanistic or counterscreen applications rather than a potent lead candidate [1].
| Evidence Dimension | PLC‑γ1 IC₅₀ |
|---|---|
| Target Compound Data | 122,000 nM (122 µM) |
| Comparator Or Baseline | U73122: 1–5 µM; MLPCN hit-activity threshold: ≤ 10 µM |
| Quantified Difference | U73122 is 24‑ to 120‑fold more potent; target compound is ~12‑fold above the 10 µM hit threshold |
| Conditions | Human PLC‑γ1 [I813T mutant] in a biochemical FRET assay with WH‑15 fluorogenic reporter, 10‑point 1:3 dilution series (max. 122.5 µM); incubated 10 min at 25°C, fluorescence measured at Ex 355 nm / Em 535 nm after 90 min. Scripps Research Institute MLPCN screening protocol (AID 743329). |
Why This Matters
This measurement establishes the weak, quantifiable PLC‑γ1 inhibitory activity of the compound, which qualifies it as a control for compound library counterscreening against PLC‑γ1 but precludes its application as a primary PLC‑γ1 tool compound when potent inhibition is required.
- [1] PubChem BioAssay AID 743329. Counterscreen for inhibitors of phospholipase C isozymes (PLC-B3): Fluorescence-based biochemical high throughput dose response assay to identify inhibitors of phospholipase C isozymes (PLC-gamma1). Deposited 2014-03-24. The Scripps Research Institute Molecular Screening Center (SRIMSC). View Source
- [2] Bleasdale, J. E.; Thakur, N. R.; Gremban, R. S.; et al. Selective inhibition of receptor-coupled phospholipase C-dependent processes in human platelets and polymorphonuclear neutrophils. J. Pharmacol. Exp. Ther. 1990; 255 (2), 756–768. View Source
